The compound "3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene" represents a class of organic molecules that have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications. The structural motifs present in this compound, such as the methoxyphenyl group and the fluorine substitution, are commonly found in various bioactive molecules. These features often contribute to the pharmacokinetic properties and biological activity of the compounds. Research has been conducted to explore the synthesis, biological evaluation, and potential applications of similar compounds in the treatment of diseases such as leukemia and infections, as well as their use in medical imaging.
In the field of analytical chemistry and medical imaging, compounds with structural similarities to "3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene" have been synthesized for use as radioligands. For example, the synthesis of 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was developed as a potential radioligand for the GABA receptor in the brain. This compound was obtained through a series of reactions including O-methylation and a Schiff reaction, demonstrating its potential application in positron emission tomography (PET) imaging2.
The antimicrobial activity of related compounds has also been explored. Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized and evaluated for their antimicrobial properties. These compounds were obtained from a precursor molecule through propargylation followed by a click reaction. The synthesized compounds were characterized by NMR and mass spectrometry, and their antimicrobial activity was assessed, indicating the potential for these molecules to serve as antimicrobial agents3.
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be achieved through several methods:
In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Catalysts such as palladium or nickel can facilitate reactions, optimizing conditions to minimize by-products.
The molecular formula for 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is C12H13F O, indicating the presence of a fluorine atom and a methoxy group attached to a phenyl ring. The compound's structure can be represented as follows:
Molecular modeling techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its three-dimensional conformation and spatial arrangement of atoms.
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions:
Research indicates that compounds similar to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene exhibit potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological targets, such as enzymes or receptors.
Studies have shown that chalcone derivatives (which share structural similarities) can inhibit certain enzymes involved in cell division and inflammation pathways, suggesting that this compound may have similar mechanisms .
The physical properties of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene include:
Chemical properties include:
These properties are crucial for predicting behavior during synthesis and application processes.
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has several applications across various scientific fields:
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene (CAS Registry Number: 178977-00-9) is systematically named as 4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene according to IUPAC conventions [3]. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 grams per mole [3]. The canonical SMILES representation is CC(=C)CC1=C(C=CC(=C1)F)OC, which precisely encodes the following structural features [3]:
Table 1: Nomenclature and Identifiers
| Designation Type | Identifier |
|---|---|
| IUPAC Name | 4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene |
| Common Synonym | 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene |
| CAS Registry Number | 178977-00-9 |
| Molecular Formula | C₁₁H₁₃FO |
This architecture positions the compound as a versatile synthon for accessing complex molecules in medicinal chemistry, leveraging its alkene for functionalization and aromatic motifs for target engagement [3].
The synthetic exploration of fluorinated aromatic propenes emerged prominently in the late 1990s, coinciding with broader interest in fluorine’s role in enhancing drug bioavailability and metabolic stability. 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene was first characterized as an intermediate in the synthesis of biologically active molecules [3]. Key historical milestones include:
The compound’s historical significance lies in its dual role as a building block for complex therapeutics and a model substrate for studying fluorine-directed electrophilic reactions in aromatic systems.
Physicochemical Profile
Experimental and calculated data reveal the following properties [3] [9]:
Table 2: Spectroscopic Data Summary
| Spectroscopic Method | Key Assignments |
|---|---|
| ¹H NMR (300 MHz) | δ 5.25 (s, 1H, vinyl), δ 5.35 (s, 1H, vinyl), δ 3.85 (s, 3H, OCH₃), δ 6.75–7.05 (m, 3H, aryl-H) |
| IR (Nujol) | 1632 cm⁻¹ (C=C alkene), 1510 cm⁻¹ (C=C aromatic), 1248 cm⁻¹ (C-F), 1042 cm⁻¹ (C-O) |
Functional Group Reactivity
The compound’s behavior in chemical reactions is governed by three key moieties [3] :
The ortho effect between the methoxy and propenyl groups creates steric constraints that influence conformational flexibility and regioselectivity in reactions. This dynamic interplay underpins the compound’s versatility in synthesizing structurally diverse pharmacophores, such as indene-based anti-inflammatories and antimicrobial chalcone hybrids [3] [10].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: